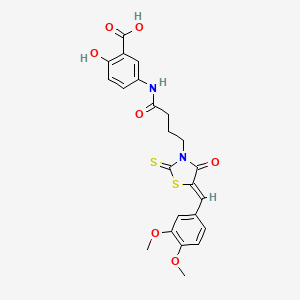

(Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid

Übersicht

Beschreibung

(Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is a complex organic compound known for its potential applications in various scientific fields. This compound features a unique structure that includes a thioxothiazolidinone ring, a dimethoxybenzylidene moiety, and a hydroxybenzoic acid group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid typically involves multiple steps:

Formation of the Thioxothiazolidinone Ring: This step usually involves the reaction of a suitable thioamide with a carbonyl compound under acidic or basic conditions to form the thioxothiazolidinone ring.

Introduction of the Dimethoxybenzylidene Group: The next step involves the condensation of the thioxothiazolidinone intermediate with 3,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide, to form the benzylidene derivative.

Attachment of the Butanamido Group: This step involves the reaction of the benzylidene intermediate with a butanoyl chloride derivative to introduce the butanamido group.

Formation of the Hydroxybenzoic Acid Group: Finally, the hydroxybenzoic acid moiety is introduced through esterification or amidation reactions, depending on the specific synthetic route chosen.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as chromatography, and rigorous quality control measures to ensure consistency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dimethoxybenzylidene moiety, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the carbonyl groups within the thioxothiazolidinone ring, potentially converting them to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thioxothiazolidinone derivatives in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, researchers explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial. Its ability to undergo various chemical transformations makes it a versatile scaffold for drug design.

Industry

Industrially, the compound’s unique properties could be harnessed in the development of new materials, such as polymers or coatings, where specific chemical functionalities are desired.

Wirkmechanismus

The mechanism by which (Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structural features allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thioxothiazolidinone Derivatives: Compounds with similar thioxothiazolidinone rings, such as 2-thioxo-4-thiazolidinone, share some structural features but differ in their substituents and overall reactivity.

Benzylidene Derivatives: Compounds like 3,4-dimethoxybenzylidene derivatives have similar aromatic structures but may lack the thioxothiazolidinone ring.

Hydroxybenzoic Acid Derivatives: Compounds such as salicylic acid share the hydroxybenzoic acid moiety but differ in their additional functional groups.

Uniqueness

The uniqueness of (Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid lies in its combination of these structural features, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and interact with various biological targets, making it a versatile compound for research and application.

Biologische Aktivität

(Z)-5-(4-(5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)-2-hydroxybenzoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on tyrosinase inhibition, antioxidant properties, and potential therapeutic applications.

Chemical Structure

The compound features a thioxothiazolidin core, which is known for its diverse biological activities. The presence of a dimethoxybenzylidene group and a hydroxylated benzoic acid moiety enhances its pharmacological potential.

1. Tyrosinase Inhibition

Tyrosinase (TYR) is an enzyme critical in the biosynthesis of melanin. Inhibition of TYR is significant for treating hyperpigmentation disorders and other conditions related to excessive melanin production. Recent studies have shown that derivatives of thiazolidine compounds exhibit strong TYR inhibitory activity:

- IC50 Values : The compound demonstrated competitive inhibition with IC50 values comparable to known inhibitors such as kojic acid (IC50 = 28.72 µM) . Other derivatives showed IC50 values ranging from 0.97 to >200 µM, indicating varying potency levels against TYR .

2. Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. Studies indicate that it can scavenge free radicals effectively:

- DPPH Scavenging : The compound exhibited significant DPPH radical scavenging activity, which is a standard method for assessing antioxidant capacity . This property could contribute to its neuroprotective effects.

3. Neuroprotective Effects

The neuroprotective properties of thiazolidine derivatives have been explored in vitro and in vivo:

- Mechanism : The compound has been shown to reduce reactive oxygen species (ROS) production in cellular models, highlighting its potential in neurodegenerative disease contexts such as Parkinson's disease .

Case Study 1: Inhibition of Melanogenesis

A study involving B16 melanoma cells demonstrated that the compound significantly reduced melanin content, supporting its application in skin whitening formulations. The results indicated an inhibition rate of approximately 33.48%, which is promising compared to other known agents .

Case Study 2: Antimicrobial Activity

Research into similar thiazolidine derivatives has revealed antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. This suggests that the compound may also possess antimicrobial effects, warranting further investigation .

Data Table: Summary of Biological Activities

| Biological Activity | Measurement Method | Result |

|---|---|---|

| Tyrosinase Inhibition | IC50 Assay | IC50 = 0.97 µM (most potent derivative) |

| Antioxidant Activity | DPPH Scavenging Assay | Significant scavenging capacity |

| Neuroprotection | ROS Measurement | Reduced ROS levels in vitro |

| Antimicrobial Activity | Zone of Inhibition | Effective against S. aureus and E. coli |

Eigenschaften

IUPAC Name |

5-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O7S2/c1-31-17-8-5-13(10-18(17)32-2)11-19-21(28)25(23(33)34-19)9-3-4-20(27)24-14-6-7-16(26)15(12-14)22(29)30/h5-8,10-12,26H,3-4,9H2,1-2H3,(H,24,27)(H,29,30)/b19-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZDGSZATJJUREI-ODLFYWEKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=C(C=C3)O)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.